N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide
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Overview
Description
N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is a complex organic compound that features a benzo[c][1,2,5]thiadiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide typically involves multi-step organic reactionsThe final step involves the acylation of the amino group with acetic anhydride under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, high-pressure reactors, and continuous flow systems to facilitate large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamido group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and halogenated derivatives .
Scientific Research Applications
N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and sensors.
Mechanism of Action
The mechanism of action of N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The benzo[c][1,2,5]thiadiazole moiety is known to participate in electron transfer processes, which can be crucial for its activity as a fluorescent probe or in electronic applications .
Comparison with Similar Compounds
Similar Compounds
Benzo[c][1,2,5]thiadiazole derivatives: These compounds share the benzo[c][1,2,5]thiadiazole core and exhibit similar electronic properties.
Quinoxaline derivatives: Compounds with quinoxaline moieties that have applications in medicinal chemistry and materials science.
Uniqueness
N-(4-((3-(benzo[c][1,2,5]thiadiazole-4-sulfonamido)quinoxalin-2-yl)amino)phenyl)acetamide is unique due to the combination of the benzo[c][1,2,5]thiadiazole and quinoxaline moieties, which confer distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials and as a multifunctional probe in scientific research .
Properties
Molecular Formula |
C22H17N7O3S2 |
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Molecular Weight |
491.5 g/mol |
IUPAC Name |
N-[4-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)quinoxalin-2-yl]amino]phenyl]acetamide |
InChI |
InChI=1S/C22H17N7O3S2/c1-13(30)23-14-9-11-15(12-10-14)24-21-22(26-17-6-3-2-5-16(17)25-21)29-34(31,32)19-8-4-7-18-20(19)28-33-27-18/h2-12H,1H3,(H,23,30)(H,24,25)(H,26,29) |
InChI Key |
AVVJHYLPDXHYTO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=NC3=CC=CC=C3N=C2NS(=O)(=O)C4=CC=CC5=NSN=C54 |
Origin of Product |
United States |
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